(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid
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Overview
Description
Cefquinome Sulfate is the sulfate form of cefquinome, a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity. Cefquinome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Applications in Drug Development Cephalosporin derivatives, such as the one mentioned, have been extensively studied for their potential in drug development. For example, Blau et al. (2008) discussed the synthesis of a cephalosporin derivative used as a carrier for a range of drugs containing an amino group, highlighting its versatility in pharmaceutical applications (Blau et al., 2008). Similarly, Deng Fu-li (2007) synthesized a benzhydryl cephalosporin derivative, demonstrating the ongoing exploration of cephalosporin-based compounds in medicinal chemistry (Deng Fu-li, 2007).
Radioactive Labeling for Research Kai and Chiku (1994) focused on labeling a cephalosporin antibiotic (E1077) with carbon-14 for research purposes, indicating the use of these compounds in biochemical and pharmacological studies (Kai & Chiku, 1994).
Structural Elucidation and Characterization Studies like those by Ghulam Fareed et al. (2012) involve the structural elucidation of novel cephalosporin derivatives using techniques like LCMS and NMR, contributing to the understanding of their chemical properties and potential applications (Ghulam Fareed et al., 2012).
Antibacterial Activity Studies Research also delves into the antibacterial activities of these compounds. For instance, Applegate et al. (1978) studied the antibacterial activity of various 7-methoxylated cephalosporins, contributing to the field of antibacterial drug development (Applegate et al., 1978).
Comparative Studies with Other β-Lactam Compounds Neu et al. (1979) conducted comparative studies of a cephalosporin compound against other β-lactam antibiotics, providing insights into their relative efficacies and potential clinical applications (Neu et al., 1979).
Investigations into Drug Stability and Metabolites Studies such as those by Koshy and Cazers (1997) look into the stability and metabolites of cephalosporin compounds, important for understanding their behavior in biological systems (Koshy & Cazers, 1997).
Properties
Molecular Formula |
C23H27N6O9S3+ |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/p+1/b27-16-;/t17-,21-;/m1./s1 |
InChI Key |
KYOHRXSGUROPGY-OFNLCGNNSA-O |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)O.OS(=O)(=O)O |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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